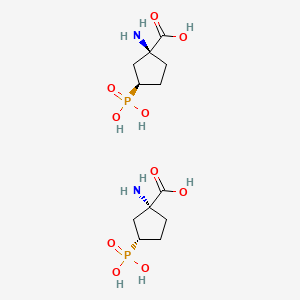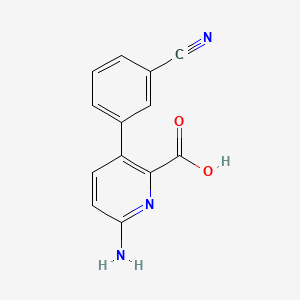
(+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo: is a kainate-type glutamate receptor agonist, specifically targeting group III metabotropic glutamate receptors. It exhibits higher selectivity for mGlu4 receptors compared to mGlu8 receptors . This compound is widely used in scientific research to study the pharmacology and physiology of metabotropic glutamate receptors.
作用機序
Target of Action
Z-Cyclopentyl-AP4 is a group III metabotropic glutamate receptor agonist . It exhibits higher potency at metabotropic glutamate receptor 4 (mGluR4) than metabotropic glutamate receptor 8 (mGluR8), with no activity at metabotropic glutamate receptor 7 (mGluR7) . These receptors are primarily localized on presynaptic terminals, where they act as both auto- and hetero-receptors, inhibiting the release of neurotransmitter .
Mode of Action
Z-Cyclopentyl-AP4 interacts with its targets, mGluR4 and mGluR8, and selectively inhibits synaptic activity in the lateral perforant pathway . The inhibitory actions of Z-Cyclopentyl-AP4 were potentiated by the mGluR4 positive allosteric modulator, PHCCC .
Biochemical Pathways
Z-Cyclopentyl-AP4 affects the biochemical pathways by inhibiting adenylyl cyclase via Gi/o-proteins, leading to the inhibition of forskolin-stimulated cAMP formation, and consequently to a reduction in protein kinase A (PKA) activity .
Result of Action
The molecular and cellular effects of Z-Cyclopentyl-AP4’s action involve the inhibition of synaptic transmission at specific synapses, such as the lateral perforant pathway . This results in the modulation of glutamatergic neurotransmission .
生化学分析
Biochemical Properties
Z-Cyclopentyl-AP4 interacts with Group III mGluRs, specifically mGluR-4 and mGluR-8 . It exhibits higher potency at mGluR-4 than mGluR-8, with EC50 values of 49 and 124μM respectively . It does not show any activity at mGluR-7 . The nature of these interactions involves the compound acting as an agonist, activating these receptors and influencing their function .
Cellular Effects
In terms of cellular effects, Z-Cyclopentyl-AP4 selectively inhibits synaptic activity in the lateral perforant pathway . The IC50 values are 130 and 1859 μM in the lateral and medial perforant pathways respectively . This indicates that the compound can influence cell function by modulating synaptic activity.
Molecular Mechanism
The molecular mechanism of Z-Cyclopentyl-AP4 involves its interaction with mGluRs as an agonist By binding to these receptors, it can influence their activity and subsequently alter cellular processes
準備方法
Synthetic Routes and Reaction Conditions: The detailed synthetic route and reaction conditions are typically proprietary and may vary between manufacturers .
Industrial Production Methods: Industrial production of (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet research-grade standards .
化学反応の分析
Types of Reactions: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.
Oxidation Reactions: Often require oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with altered functional groups .
科学的研究の応用
Chemistry: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo is used to study the structure-activity relationships of metabotropic glutamate receptors. It helps in understanding the binding affinities and selectivity of different receptor subtypes .
Biology: In biological research, this compound is employed to investigate the role of metabotropic glutamate receptors in synaptic transmission and plasticity. It is particularly useful in studying the modulation of neurotransmitter release .
Medicine: this compound has potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and Parkinson’s disease. It is used in preclinical studies to evaluate its efficacy and safety .
Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new drugs targeting metabotropic glutamate receptors .
類似化合物との比較
- L-(+)-2-amino-4-phosphonobutyric acid (L-AP4)
- L-serine-O-phosphate (L-SOP)
- (1S, 2R)-1-amino-2-phosphonomethylcyclopropanecarboxylic acid ((1S, 2R)-APCPr)
Comparison: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo is unique in its higher selectivity for mGlu4 receptors compared to other similar compounds. While L-AP4, L-SOP, and (1S, 2R)-APCPr also target group III metabotropic glutamate receptors, this compound exhibits distinct pharmacological profiles and binding affinities .
特性
IUPAC Name |
(1S,3R)-1-amino-3-phosphonocyclopentane-1-carboxylic acid;(1R,3S)-1-amino-3-phosphonocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12NO5P/c2*7-6(5(8)9)2-1-4(3-6)13(10,11)12/h2*4H,1-3,7H2,(H,8,9)(H2,10,11,12)/t2*4-,6+/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBQBTFFQHNHGC-RPBIHNRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1P(=O)(O)O)(C(=O)O)N.C1CC(CC1P(=O)(O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@@H]1P(=O)(O)O)(C(=O)O)N.C1C[C@@](C[C@H]1P(=O)(O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)





![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)


